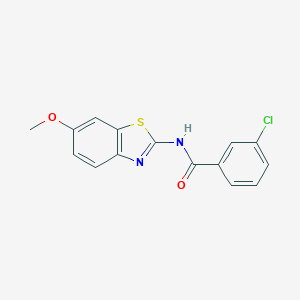

3-氯-N-(6-甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2O2S . It belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom . The benzothiazole ring is further substituted with a methoxy group .科学研究应用

抗炎和镇痛特性

3-氯-N-(6-甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺: 衍生物已被合成并评估其抗炎和镇痛活性。非甾体抗炎药 (NSAIDs) 主要抑制前列腺素的生物合成,前列腺素在炎症和疼痛中起着至关重要的作用。 这些化合物通过选择性抑制环氧合酶-2 (COX-2) 显示出显著的抗炎作用,同时最大限度地减少了与 COX-1 抑制相关的胃肠道不良反应 .

溃疡性和刺激作用

与标准 NSAIDs 相比,合成的化合物对胃肠道粘膜表现出较低的溃疡性和刺激作用。这一发现对于潜在的治疗用途很有希望,因为长期使用 NSAID 会导致胃肠道刺激、出血和溃疡。 抗炎功效与胃肠道安全之间的平衡至关重要,这些衍生物在实现这种平衡方面显示出希望 .

潜在的结核病治疗

虽然与抗炎特性没有直接关系,但值得注意的是,苯甲酰胺衍生物已被探索用于其抗结核活性。设计、合成并评估了新型取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物对抗结核分枝杆菌 H37Ra。 虽然没有提到这种具体的化合物,但它突出了苯甲酰胺衍生物在各种治疗环境中的多功能性 .

化学结构

3-氯-N-(6-甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺的分子式为 C16H12ClN3O2S2,平均质量为 377.868 Da。 从化学上讲,它包含一个苯并噻唑核心,具有氯取代的苯甲酰胺基团,以及苯并噻唑环 6 位的甲氧基取代基 .

有关进一步的探索,您可以参考原始研究文章 . 如果您还有其他具体问题或需要更多信息,请随时提出!😊

作用机制

Benzothiazole derivatives have been studied extensively for their anticancer properties . They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The exact mechanism of action for “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is not specified in the literature.

未来方向

The future directions for research on “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” and other benzothiazole derivatives could include further exploration of their anticancer properties . Additionally, developing new synthesis methods and studying their reaction mechanisms could also be areas of future research .

生化分析

Biochemical Properties

Benzothiazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of the biosynthesis of prostaglandins, key mediators of inflammation and pain .

Cellular Effects

Benzothiazole derivatives have been shown to have significant anti-inflammatory effects, suggesting that they may influence cellular processes related to inflammation .

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid through the action of cyclo-oxygenase (COX) enzymes .

属性

IUPAC Name |

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYOVDODALAZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)